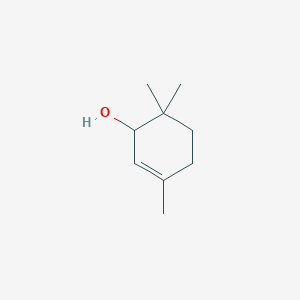![molecular formula C16H32I2Si4 B14452738 {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 75405-19-5](/img/structure/B14452738.png)
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) is a chemical compound with the molecular formula C16H32I2Si4 It is known for its unique structure, which includes a phenyl group bonded to a silicon atom, which is further bonded to three trimethylsilyl groups and two iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of phenylsilane derivatives with iodine and trimethylsilyl reagents. One common method includes the reaction of phenylsilane with iodine in the presence of a catalyst, followed by the addition of trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silyl hydrides. Substitution reactions can lead to the formation of various substituted phenylsilane derivatives.
科学的研究の応用
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and silicon centers. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound may interact with oxidizing agents to form silanol derivatives, while in substitution reactions, the iodine atoms can be replaced by other functional groups.
類似化合物との比較
Similar Compounds
Phenylsilane: A simpler compound with a phenyl group bonded to a silicon atom.
Trimethylsilyl chloride: A reagent commonly used in the synthesis of organosilicon compounds.
Diiodophenylsilane: A compound with a similar structure but without the trimethylsilyl groups.
Uniqueness
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of a phenyl group, diiodo substitution, and three trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not observed in simpler compounds like phenylsilane or trimethylsilyl chloride. The presence of iodine atoms makes it particularly useful in substitution reactions, while the trimethylsilyl groups enhance its stability and solubility in organic solvents.
特性
CAS番号 |
75405-19-5 |
|---|---|
分子式 |
C16H32I2Si4 |
分子量 |
590.57 g/mol |
IUPAC名 |
diiodo-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32I2Si4/c1-19(2,3)16(20(4,5)6,21(7,8)9)22(17,18)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChIキー |
KVRSKAOQXAXIGP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)

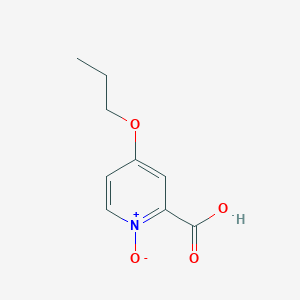

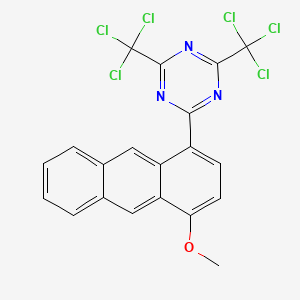

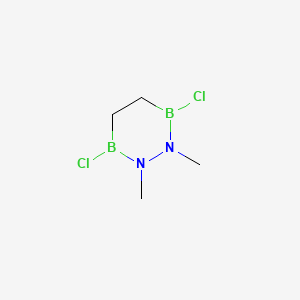


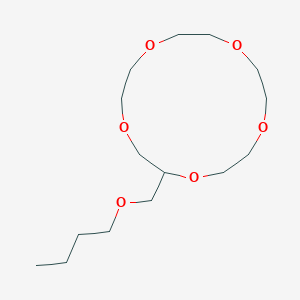
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)


